5-Phenyl-1H-pyrazol-4-amine
Overview
Description
5-Phenyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 5-position and an amino group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 5-phenyl-1h-pyrazol-4-amine, are known for their diverse pharmacological effects . These compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole-bearing compounds interact with their targets, leading to changes that result in their pharmacological effects . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was more active than standard drugs .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole-bearing compounds can have various effects at the molecular and cellular level, contributing to their pharmacological activities .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1H-pyrazol-4-amine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain enzymes such as p38MAPK and COX, which are involved in inflammatory responses . The compound’s interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their catalytic activity. Additionally, this compound has been shown to interact with various receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is generally stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and analgesic activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biochemical reactions, including conjugation and excretion. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For instance, phosphorylation of this compound can enhance its nuclear localization, thereby influencing its interaction with nuclear proteins and transcription factors . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1H-pyrazol-4-amine typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations . Another approach involves the use of malononitrile and aromatic aldehydes in a multi-component reaction .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods include the use of recyclable catalysts and environmentally benign solvents to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro-pyrazoles, cyclohexyl-pyrazoles, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but with the amino group at the 3-position.
4-Aminopyrazole: Lacks the phenyl substitution at the 5-position.
5-Amino-1H-pyrazole-4-carbonitrile: Contains a nitrile group instead of a phenyl group.
Uniqueness
5-Phenyl-1H-pyrazol-4-amine is unique due to the presence of both a phenyl group and an amino group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPTGYHGCWJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91857-86-2 | |
Record name | Pyrazole, 4-amino-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-phenyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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